Disodium bicinchoninate

Protein quantification BCA assay Lowry assay

Disodium bicinchoninate (CAS 979-88-4) is the gold-standard chromogenic chelator for the BCA protein assay, delivering a detection range of 0.5–2,000 µg/mL across standard and Micro BCA formats—20-fold more sensitive than the Lowry assay. Its compatibility with non-ionic and ionic detergents (Triton X-100, Tween-20, SDS) eliminates buffer exchange steps required by Coomassie assays. Beyond protein quantification, it serves as a validated non-competitive BACE1 inhibitor (IC50 28 µM) for neuroscience research. For laboratories lacking AAS/ICP instrumentation, the BCA spectrophotometric method provides validated copper quantification accuracy matching AAS results in food and environmental matrices. Choose this multi-functional reagent to consolidate inventory, reduce workflow variability, and achieve publication-ready quantification.

Molecular Formula C20H16N2Na2O7
Molecular Weight 442.3 g/mol
Cat. No. B14786478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium bicinchoninate
Molecular FormulaC20H16N2Na2O7
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[Na+].[Na+]
InChIInChI=1S/C20H12N2O4.2Na.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2
InChIKeyFJILMLPAOREGGL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 20 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Bicinchoninate (BCA) for Protein Quantification: Procurement Specifications and Analytical Grade Requirements


Disodium bicinchoninate (CAS 979-88-4), systematically named 2,2′-biquinoline-4,4′-dicarboxylic acid disodium salt, is a water-soluble chromogenic chelator belonging to the biquinoline class of copper(I)-selective ligands [1]. The compound is supplied as a white to light yellow powder with a molecular weight of 388.28 g/mol [1]. Commercial analytical-grade specifications typically require ≥98.0% purity as determined by HPLC, with moisture content ≤4%, heavy metals <5 ppm, and iron <5 ppm [1]. The compound demonstrates solubility of 500 mg/mL in water and forms a stable 2:1 complex with Cu(I) exhibiting maximum absorbance at 562 nm [1]. While its predominant application is as the colorimetric reagent in bicinchoninic acid (BCA) protein assays, the compound also functions as a BACE1 inhibitor with an IC50 of 28 μM .

Why Disodium Bicinchoninate Cannot Be Replaced by Generic Biquinoline Analogs or Alternative Protein Assay Reagents


Generic substitution of disodium bicinchoninate with structurally related copper chelators or alternative protein assay reagents introduces quantifiable performance divergence across multiple critical parameters. The bicinchoninate Cu(I) complex exhibits a molar absorptivity (ε) of approximately 7.9 × 10³ M⁻¹cm⁻¹ at 562 nm, comparable to neocuproine , but the biquinoline scaffold provides distinct binding stoichiometry (2:1 ligand-to-Cu(I) ratio) that fundamentally differs from bathophenanthroline-based chelators [1]. In protein quantification applications, the BCA method demonstrates a detection range of 20–2,000 μg/mL with the standard protocol and 0.5–20 μg/mL with the Micro BCA variant , whereas the Lowry assay typically operates at 100–1,000 μg/mL with significantly longer incubation times . Furthermore, BCA exhibits protein-to-protein variation coefficients substantially lower than Coomassie-based Bradford assays , making reagent substitution without revalidation a source of systematic quantification error. These differences are not merely procedural preferences—they represent measurable, outcome-determining variables in analytical workflows.

Disodium Bicinchoninate: Quantitative Comparative Performance Data for Scientific Procurement Decisions


Micro BCA Detection Limit: 0.5 μg/mL vs. Standard Lowry (10 μg/mL) and Bradford (>1 μg/mL) Methods

The Micro BCA protocol, which employs disodium bicinchoninate as the chromogenic reagent, achieves a detection limit of 0.5 μg/mL protein, compared to approximately 10 μg/mL for the standard Lowry assay and >1 μg/mL for typical Bradford assays. This represents a 20-fold improvement in sensitivity over the Lowry method .

Protein quantification BCA assay Lowry assay Bradford assay Micro BCA

Assay Completion Time: 45 Minutes for BCA vs. 180+ Minutes for Lowry Method

The standard BCA assay using disodium bicinchoninate can be completed within 45 minutes, which is approximately 4 times faster than the classic Lowry method requiring over 180 minutes . This time advantage derives from the single-step color development chemistry of the BCA reaction versus the multi-step Folin-Ciocalteu reagent addition and extended incubation required for Lowry.

BCA assay Lowry assay Protein quantification Throughput Workflow efficiency

Copper(I) Complex Molar Absorptivity: BCA (ε = 7.9 × 10³ M⁻¹cm⁻¹) vs. Neocuproine (ε ≈ 7.4–8.0 × 10³ M⁻¹cm⁻¹)

The Cu(I)-bicinchoninate complex exhibits a molar absorptivity of ε = 7.9 × 10³ M⁻¹cm⁻¹ at 562 nm, which is comparable to that of neocuproine . However, comparative studies with bathocuproine disulfonate (BCS), another water-soluble Cu(I)-selective chelator, indicate that bicinchoninate possesses superior binding affinity under alkaline conditions . The 2:1 ligand-to-Cu(I) stoichiometry of BCA produces a distinct spectroscopic signature that differentiates it from 1:1 and 2:1 complexes formed by phenanthroline-based ligands.

Copper speciation Cu(I) detection Colorimetric reagents Bathocuproine Neocuproine

Trace Copper Detection in Foods: BCA Method Validation Against Atomic Absorption Spectrometry (AAS)

A spectrophotometric method using disodium bicinchoninate was validated for trace copper determination in foods, demonstrating results consistent with atomic absorption spectrometry (AAS) [1]. The method operates in the presence of pH 11.0 buffer and hydroxylamine hydrochloride as reductant, producing a purple Cu(I)-BCA complex with a molar absorption coefficient of 7.72 × 10³ L·mol⁻¹·cm⁻¹ at 562 nm [1]. Beer's law is obeyed in the range of 0–4.8 μg/mL Cu(II), and the method was successfully applied to tea and kelp samples with accuracy matching AAS [1].

Trace metal analysis Copper quantification Food chemistry Spectrophotometry Atomic absorption spectrometry

Detergent Compatibility: BCA Tolerates Non-Ionic and Ionic Detergents vs. Bradford Assay Interference

The BCA assay using disodium bicinchoninate is unaffected by non-ionic and ionic detergents commonly present in protein extraction and lysis buffers, including Triton X-100, Tween-20, and SDS at concentrations up to 5%, 5%, and 1% respectively . In contrast, the Bradford (Coomassie) assay exhibits significant interference from these same detergents, producing substantial absorbance changes that invalidate quantification unless samples are diluted or detergent-free buffers are employed .

Protein quantification BCA assay Bradford assay Detergent compatibility Lysis buffer

BACE1 Inhibitory Activity: Disodium Bicinchoninate (IC50 = 28 μM) as a Bifunctional Analytical and Pharmacological Reagent

Disodium bicinchoninate demonstrates non-competitive inhibition of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) with an IC50 value of 28 μM and a Ki value of 43 μM . This pharmacological activity is not shared by other common Cu(I)-selective chelators such as bathocuproine disulfonate or neocuproine, which are used exclusively as analytical reagents without reported BACE1 inhibitory activity .

BACE1 inhibitor Alzheimer's disease Beta-secretase Drug discovery BCA

Disodium Bicinchoninate Procurement: Evidence-Based Application Scenarios for Scientific and Industrial Use


High-Sensitivity Protein Quantification in Microvolume and Low-Abundance Samples

For samples with protein concentrations below 20 μg/mL—including cerebrospinal fluid, dilute chromatography fractions, secretome samples, and single-cell lysates—disodium bicinchoninate in the Micro BCA format enables reliable quantification down to 0.5 μg/mL, representing a 20-fold sensitivity advantage over Lowry-based methods . This detection threshold is critical when sample volume or total protein mass is limiting. The 45-minute assay completion time further supports high-throughput processing of precious biological specimens .

Cost-Effective Trace Copper Analysis in Food and Environmental Matrices

For quality control laboratories in the food industry requiring copper content verification without access to atomic absorption spectrometry (AAS) or inductively coupled plasma (ICP) instrumentation, the BCA spectrophotometric method provides validated accuracy matching AAS results for matrices including tea and kelp . The method operates with standard UV-Vis spectrophotometry equipment, linear detection from 0–4.8 μg/mL Cu(II), and a molar absorption coefficient of 7.72 × 10³ L·mol⁻¹·cm⁻¹ at 562 nm .

Protein Quantification in Detergent-Containing Membrane Protein Preparations

When quantifying proteins extracted with non-ionic or ionic detergents—a routine requirement for membrane protein biochemistry, GPCR studies, and ion channel research—disodium bicinchoninate-based BCA assays tolerate Triton X-100 (5%), Tween-20 (5%), and SDS (1%) without interference . This compatibility eliminates the buffer exchange, dialysis, or detergent-specific standard curve preparation steps required when using Bradford (Coomassie) assays .

Alzheimer's Disease Research Requiring BACE1 Inhibitor Tool Compounds

For neuroscience laboratories engaged in amyloid pathway research and BACE1 inhibitor screening, disodium bicinchoninate serves as both a protein quantification reagent and a validated non-competitive BACE1 inhibitor with IC50 = 28 μM and Ki = 43 μM . This bifunctionality streamlines chemical inventory management and may offer cost advantages over separate procurement of analytical reagents and pharmacological tool compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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